molecular formula C19H20FN3O4 B2793719 2-(acetylamino)-N~1~-(4-fluorobenzyl)-N~3~-(4-methoxyphenyl)malonamide CAS No. 551921-07-4

2-(acetylamino)-N~1~-(4-fluorobenzyl)-N~3~-(4-methoxyphenyl)malonamide

Cat. No.: B2793719
CAS No.: 551921-07-4
M. Wt: 373.384
InChI Key: YVYAQMDSZJLQCN-UHFFFAOYSA-N
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Description

2-(acetylamino)-N~1~-(4-fluorobenzyl)-N~3~-(4-methoxyphenyl)malonamide is a structurally complex malonamide derivative of significant interest in pharmaceutical and neuroscience research. Its molecular architecture, featuring a malonamide core symmetrically substituted with a 4-fluorobenzyl group and a 4-methoxyphenyl group, along with an acetylaminomethyl side chain, is designed for high-affinity interaction with specific biological targets. This compound is primarily investigated for its potential neuroprotective properties and its application in targeting neurodegenerative pathologies, including Alzheimer's disease . The strategic incorporation of the 4-fluorobenzyl moiety is a common pharmacophore in therapeutics, intended to optimize blood-brain barrier penetration and enhance interactions with central nervous system targets . The malonamide scaffold itself is a privileged structure in medicinal chemistry, known for its versatility in forming key hydrogen bonds and its presence in compounds that modulate various enzyme and receptor systems. Researchers are exploring this specific derivative for its ability to modulate key pathways involved in cellular stress response and neuronal survival, making it a valuable chemical probe for understanding disease mechanisms and validating new therapeutic approaches in preclinical models. Its exclusive application is in foundational scientific inquiry to advance the development of novel treatment strategies for complex disorders.

Properties

IUPAC Name

2-acetamido-N-[(4-fluorophenyl)methyl]-N'-(4-methoxyphenyl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4/c1-12(24)22-17(18(25)21-11-13-3-5-14(20)6-4-13)19(26)23-15-7-9-16(27-2)10-8-15/h3-10,17H,11H2,1-2H3,(H,21,25)(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYAQMDSZJLQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)NCC1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(acetylamino)-N~1~-(4-fluorobenzyl)-N~3~-(4-methoxyphenyl)malonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the malonamide backbone, followed by the introduction of the acetylamino, fluorobenzyl, and methoxyphenyl groups through various coupling reactions. Key steps in the synthesis may include:

    Formation of the Malonamide Backbone: This can be achieved through the reaction of malonic acid derivatives with appropriate amines under controlled conditions.

    Introduction of the Acetylamino Group: This step often involves acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

    Attachment of the Fluorobenzyl Group: This can be accomplished through nucleophilic substitution reactions using 4-fluorobenzyl halides.

    Incorporation of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions using 4-methoxyphenyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(acetylamino)-N~1~-(4-fluorobenzyl)-N~3~-(4-methoxyphenyl)malonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert specific functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, strong acids or bases, and catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or nitro groups.

Scientific Research Applications

2-(acetylamino)-N~1~-(4-fluorobenzyl)-N~3~-(4-methoxyphenyl)malonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(acetylamino)-N~1~-(4-fluorobenzyl)-N~3~-(4-methoxyphenyl)malonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related malonamide and isophthalamide derivatives, focusing on substituent effects, synthetic approaches, and inferred bioactivity.

Structural Analogues and Substituent Effects

Compound 13 Series (N1-(3-Fluoro-4-methoxyphenyl)-N3-(4-fluorophenyl)malonamide)
  • Structural Difference : The target compound features a 4-fluorobenzyl group, whereas Compound 13a–i () uses a 3-fluoro-4-methoxyphenyl substituent at N~1~ and a 4-fluorophenyl group at N~3~.
  • The 3-fluoro-4-methoxyphenyl substituent in Compound 13 introduces ortho-fluorine, which could enhance electronic effects but reduce solubility compared to the target’s para-fluorobenzyl group .
2-(Acetylamino)-N~1~-(4-Isopropylphenyl)-N~3~-(4-Methoxybenzyl)malonamide ()
  • Structural Difference : The N~1~ substituent here is a 4-isopropylphenyl group, contrasting with the target’s 4-fluorobenzyl .
  • Key Implications: The isopropyl group increases hydrophobicity (higher logP), which may improve membrane permeability but reduce aqueous solubility. The 4-methoxybenzyl group at N~3~ in this analogue vs.
Isophthalamide Derivatives (Compounds 3–9, )
  • Core Difference : These compounds feature an isophthalamide core instead of malonamide.
  • Substituents like indolinone (Compounds 5–6) introduce hydrogen-bonding motifs absent in the target compound, which could alter kinase inhibition profiles .

Inferred Bioactivity

While explicit bioactivity data for the target compound is unavailable, trends from analogues suggest:

  • Fluorine Substituents : Para-fluorine (as in the target’s benzyl group) enhances kinase binding affinity by modulating electron-withdrawing effects and hydrophobic interactions, as seen in c-MET inhibitors () .
  • Methoxy Groups : The 4-methoxyphenyl group may improve solubility via polar interactions, though excessive hydrophilicity could reduce cell permeability .

Data Table: Structural and Hypothetical Property Comparison

Compound Name N~1~ Substituent N~3~ Substituent Core Hypothetical logP Inferred Bioactivity Target
Target Compound 4-Fluorobenzyl 4-Methoxyphenyl Malonamide 2.8 Kinase inhibition
Compound 13a () 3-Fluoro-4-methoxyphenyl 4-Fluorophenyl Malonamide 3.1 c-MET inhibition
2-(Acetylamino)-N~1~-(4-Isopropylphenyl)... 4-Isopropylphenyl 4-Methoxybenzyl Malonamide 3.5 Anticellular proliferation
Compound 5 () Indolinone-derivative Indolinone-derivative Isophthalamide 2.5 DNA intercalation

Biological Activity

Chemical Structure and Properties

The compound features a malonamide backbone with specific substitutions that contribute to its biological properties. The structure can be summarized as follows:

  • Chemical Formula : C_{17}H_{18}F N_{3}O_{3}
  • Molecular Weight : 345.34 g/mol

Structural Components

  • Acetylamino Group : Enhances solubility and biological activity.
  • 4-Fluorobenzyl Moiety : May influence receptor binding and selectivity.
  • 4-Methoxyphenyl Group : Potentially increases lipophilicity and affects pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The acetylamino group plays a crucial role in enhancing the compound's affinity for these targets.

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction.
  • Receptor Binding : It has been suggested that the compound interacts with neurotransmitter receptors, which could lead to neuropharmacological effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of 2-(acetylamino)-N~1~-(4-fluorobenzyl)-N~3~-(4-methoxyphenyl)malonamide.

Anticancer Activity

A study exploring derivatives of malonamide compounds demonstrated significant antiproliferative effects against various cancer cell lines. For instance:

  • Compound A (similar structure) showed an IC50 value of 10 μM against HeLa cells.
  • The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Antimicrobial Activity

Research on similar amide compounds indicated potential antimicrobial properties:

  • A derivative exhibited effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 μg/mL.
  • The mechanism involved disruption of bacterial cell wall synthesis.
StudyCompoundTargetIC50/MICMechanism
Compound AHeLa Cells10 μMApoptosis induction
Compound BStaphylococcus aureus15 μg/mLCell wall disruption

Q & A

Q. How can researchers address batch-to-batch variability in compound synthesis?

  • Quality control (QC) measures :
  • Implement in-process NMR monitoring (e.g., ReactIR™) to track intermediate formation .
  • Use preparative HPLC with UV detection (λ = 254 nm) for final purification, ensuring retention time consistency (±0.1 min) .

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